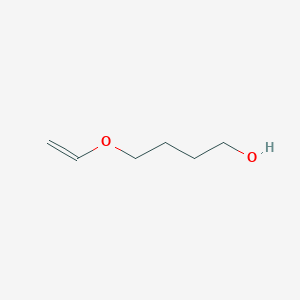

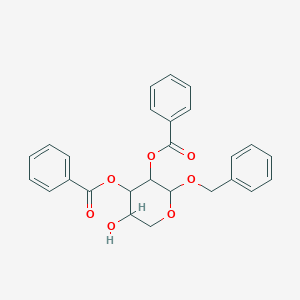

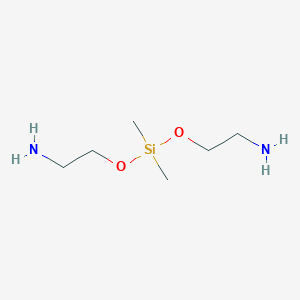

![molecular formula C10H13N3O3 B102331 Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester CAS No. 17696-94-5](/img/structure/B102331.png)

Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester

Vue d'ensemble

Description

Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester is a chemical compound with the molecular formula C10H13N3O3 . It is used in scientific research due to its unique properties, making it valuable for various applications such as drug discovery and organic synthesis.

Molecular Structure Analysis

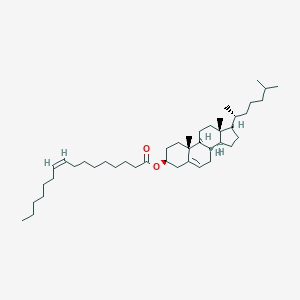

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C10H13N3O3/c1-2-16-10(15)13-12-9(14)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15)(H2,11,12,14) . The Canonical SMILES representation is: CCOC(=O)NNC(=O)NC1=CC=CC=C1 . Physical And Chemical Properties Analysis

The molecular weight of this compound is 223.23 g/mol . It has a XLogP3 value of 1.6, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors .Applications De Recherche Scientifique

Drug Design and Medicinal Chemistry

Ethyl N-(phenylcarbamoylamino)carbamate: plays a significant role in the design of therapeutic agents due to its carbamate group. This group is a key structural motif in many approved drugs and prodrugs . The carbamate functionality is akin to an amide-ester hybrid, offering chemical and proteolytic stabilities. It’s utilized as a peptide bond surrogate, enhancing chemical stability and cell membrane permeability. Additionally, it can modulate inter- and intramolecular interactions with target enzymes or receptors, providing opportunities for biological property modulation.

Agricultural Chemicals

Carbamate derivatives, including ethyl N-(phenylcarbamoylamino)carbamate, are extensively used in agriculture. They serve as active ingredients in pesticides, fungicides, and herbicides . Their stability and effectiveness make them suitable for protecting crops from various pests and diseases, contributing to increased agricultural productivity.

Chemical and Paint Industry

In the chemical and paint industry, organic carbamates are valuable as starting materials, intermediates, and solvents . Their chemical properties facilitate various industrial processes, including the production of coatings, adhesives, and specialty chemicals.

Food and Beverage Processing

Ethyl carbamate is a byproduct of fermentation in foods and beverages, classified as a 2A carcinogen . Research focuses on strategies to mitigate its formation or enhance its degradation during processing. This is crucial for ensuring the safety and quality of consumable goods.

Microbial Degradation

Recent studies have identified microorganisms capable of degrading ethyl carbamate, such as strains of Candida ethanolica . These strains can potentially be used to treat and reduce ethyl carbamate concentrations in fermented products, like Chinese Baijiu, without affecting the main flavor substances.

Synthesis and Organic Chemistry

Organic carbamates serve as optimal protecting groups for amines and amino acids in organic synthesis and peptide chemistry . They are instrumental in the synthesis of complex molecules, demonstrating their versatility and importance in organic chemistry.

Prodrug Development

Carbamates are manipulated for use in the design of prodrugs, aiming to achieve first-pass and systemic hydrolytic stability . This application is vital for the development of new medications that require specific pharmacokinetic properties to be effective.

Environmental Safety

The ability to control the formation and degradation of ethyl carbamate is essential for environmental safety, particularly in the context of food and beverage production . Research in this area helps to minimize the risk of carcinogenic exposure to consumers and the environment.

Mécanisme D'action

Target of Action

Ethyl N-(phenylcarbamoylamino)carbamate, also known as ethyl 2-(phenylcarbamoyl)hydrazinecarboxylate, is a type of carbamate compound . Carbamates are known to interact with various targets in the body, including enzymes and receptors

Mode of Action

Carbamates, in general, are known for their ability to modulate inter- and intramolecular interactions with target enzymes or receptors . They impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

Carbamates are known to influence various biochemical pathways due to their interactions with different targets .

Pharmacokinetics

Carbamates are generally known for their chemical stability and capability to permeate cell membranes, which can influence their bioavailability .

Result of Action

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of carbamates. For instance, light intensity and temperature can affect the formation of carbamates in alcoholic beverages . Moreover, maintaining a balanced diet and avoiding excessive consumption of alcoholic beverages can help reduce the intake of carbamates .

Propriétés

IUPAC Name |

ethyl N-(phenylcarbamoylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-2-16-10(15)13-12-9(14)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15)(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRQNLRWXBDXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066248 | |

| Record name | Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17696-94-5 | |

| Record name | Ethyl 2-[(phenylamino)carbonyl]hydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxylic acid, 2-((phenylamino)carbonyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(N-phenylcarbamoyl)carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

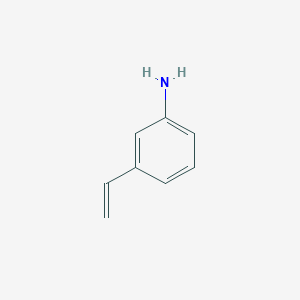

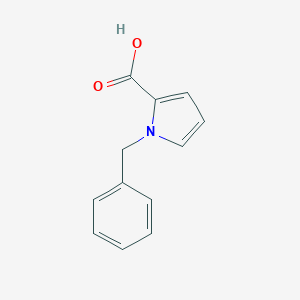

![Diethyl 2-[[(5-methylpyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B102260.png)